molecular formula C8H9BrO B1295274 2-Bromo-4,5-dimethylphenol CAS No. 22802-39-7

2-Bromo-4,5-dimethylphenol

Cat. No. B1295274
CAS RN: 22802-39-7
M. Wt: 201.06 g/mol
InChI Key: GJLPLXXEHFEMBL-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylphenol is a brominated phenolic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and characterized in different contexts, including its use as a building block for more complex molecules and polymers.

Synthesis Analysis

The synthesis of brominated phenolic compounds often involves electrophilic substitution reactions, where bromine atoms are introduced into the phenolic ring. For instance, 5-bromo-2,3-dimethylphenol was synthesized through the bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation . Similarly, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives has been achieved by phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol . These studies highlight the versatility of brominated phenols as intermediates in polymer chemistry.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds can be complex due to the presence of substituents that influence the overall geometry. For example, the crystal structure of a related compound, 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, shows that the bromophenyl ring is slightly rotated out of the plane of the benzofuran system . Such structural details are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Brominated phenols can undergo various chemical reactions, including further substitution and polymerization. The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been extensively studied, demonstrating the ability to control molecular weight and end-group functionality of the resulting polymers . Additionally, the bromination of dimethylphenols can lead to a variety of products depending on the reaction conditions, showcasing the rich chemistry of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-dimethylphenol and related compounds are influenced by their molecular structure. For instance, the solubility behavior of triorganotin bromides derived from dimethylphenols can vary significantly depending on the substituents present . Moreover, the presence of bromine atoms can affect the rotational barriers in molecules, as seen in the study of bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes . Understanding these properties is essential for the practical application of these materials in various fields.

Scientific Research Applications

2-Bromo-4,5-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It appears as a white to light yellow powder or crystal . It’s typically stored in a dry room at normal temperature .

While the specific applications of 2-Bromo-4,5-dimethylphenol in scientific research are not readily available, brominated phenols like this one are often used in various fields. For instance, a similar compound, 4-Bromo-2,6-dimethylphenol, is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .

2-Bromo-4,5-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It appears as a white to light yellow powder or crystal . It’s typically stored in a dry room at normal temperature .

While the specific applications of 2-Bromo-4,5-dimethylphenol in scientific research are not readily available, brominated phenols like this one are often used in various fields. For instance, a similar compound, 4-Bromo-2,6-dimethylphenol, is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .

Safety And Hazards

  • Safety Information : Sealed in dry conditions at room temperature. Refer to the MSDS for detailed safety precautions.

Future Directions

: Ambeed, Inc. - 2-Bromo-4,5-dimethylphenol : Mol-Instincts - 2-bromo-4,5-dimethylphenol : TCI AMERICA - 2-Bromo-4,5-dimethylphenol

properties

IUPAC Name

2-bromo-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPLXXEHFEMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177355
Record name 3,4-Xylenol, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethylphenol

CAS RN

22802-39-7
Record name 2-Bromo-4,5-dimethylphenol
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URL https://commonchemistry.cas.org/detail?cas_rn=22802-39-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylenol, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22802-39-7
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Record name 3,4-Xylenol, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dimethylphenol (2 g, 16.37 mmol) in DCM (10 mL) at −78° C. was added bromine (0.843 mL, 16.37 mmol) dropwise and the reaction was stirred for 1 h at this temperature. Sat. sodium sulfite solution was added and it was then stirred 5 min at rt and then extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain 2 g oil. It was then purified with 5% EtOAc/hexane to isolate 800 mg (24%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.22 (s, 1H), 6.84 (s, 1H), 5.33-5.23 (m, 1H), 2.20 (s, 3H), 2.19 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.843 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dimethylphenol (2.48 g, 20.3 mmol, 1 equiv) in DCM (200 mL) at −78° C. (IPA/dry ice) was added dropwise bromine (1.05 mL, 20.3 mmol, 1 equiv). After 1 h, 1 N Na2SO3 was added and the cold bath was removed. After warming to ambient temperature, the DCM layer was separated, dried (Na2SO4), and concentrated in vacuo to provide the product (4.09 g, 100%) as a yellow solid. Regioselectivity>10:1, use as is. 1H NMR (400 MHz, CDCl3) δ 7.21 (s, 1H), 6.83 (s, 1H), 5.26 (s, 1H), 2.20 (s, 3H), 2.18 (s, 3H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
IPA dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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